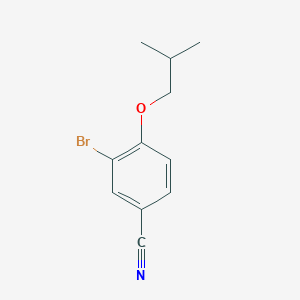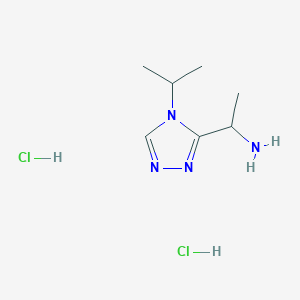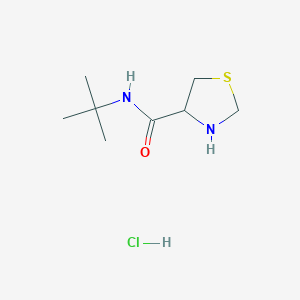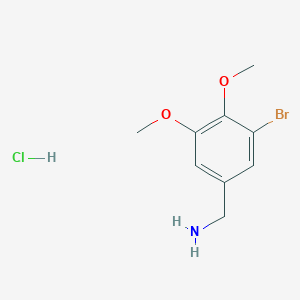
3-Bromo-4-isobutoxybenzonitrile
Übersicht
Beschreibung
3-Bromo-4-isobutoxybenzonitrile, also known as BIBN, is a chemical compound that has gained attention in scientific research due to its potential applications and properties. It has a molecular weight of 254.12 g/mol .
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-isobutoxybenzonitrile is C11H12BrNO . The InChI code is 1S/C11H12BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3 . The canonical SMILES representation is CC©COC1=C(C=C(C=C1)C#N)Br .Physical And Chemical Properties Analysis
3-Bromo-4-isobutoxybenzonitrile has a molecular weight of 254.12 g/mol . It has a topological polar surface area of 33 Ų . The compound has a complexity of 221 . It has a rotatable bond count of 3 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Preparation
3-Bromo-4-isobutoxybenzonitrile is utilized in the synthesis of various compounds. For instance, it's used in the synthesis of 5-Bromo-2-Isobutoxybenzonitrile, a key intermediate in the production of Febuxostat, a gout medication. This synthesis involves a three-step procedure - bromination, cyanidation, and alkylation, starting from salicylaldehyde. The process boasts advantages like mild reaction conditions, easy operation, and lower costs, making it suitable for industrial preparation (Fan-hao, 2012).
Application in Plant Genetics and Herbicide Resistance
The compound is closely related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a herbicide. Research shows that transgenic plants expressing a bacterial detoxification gene can resist bromoxynil. The bxn gene from Klebsiella ozaenae, which encodes a nitrilase converting bromoxynil into a less harmful metabolite, was introduced into tobacco plants, conferring resistance to high levels of bromoxynil. This approach indicates a successful method for obtaining herbicide resistance by introducing novel catabolic detoxification genes into plants (Stalker, McBride, Malyj, 1988).
Environmental Degradation and Photodegradation Studies
3-Bromo-4-isobutoxybenzonitrile, due to its structural similarity to bromoxynil, is relevant in studies of environmental degradation and photodegradation. Bromoxynil's degradation under various anaerobic conditions (like denitrifying, Fe(III)-reducing, and methanogenic conditions) has been studied. These studies are crucial in understanding the environmental impact and degradation pathways of similar compounds (Knight, Berman, Häggblom, 2003).
Spectroscopic Investigations
Spectroscopic investigations of similar compounds, like 4-Bromo-3-methylbenzonitrile, provide insights into the electronic structure, vibrational properties, and other characteristics, which can be valuable in understanding and predicting the behavior of 3-Bromo-4-isobutoxybenzonitrile in various applications (Shajikumar, Raman, 2018).
Safety and Hazards
The safety data sheet for 3-Bromo-4-isobutoxybenzonitrile indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Eigenschaften
IUPAC Name |
3-bromo-4-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXCJFAXAMLPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677400 | |
| Record name | 3-Bromo-4-(2-methylpropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208665-95-6 | |
| Record name | 3-Bromo-4-(2-methylpropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)
![3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride](/img/structure/B1373035.png)
![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1373037.png)



![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)



![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)